缓激肽 (1-6)

描述

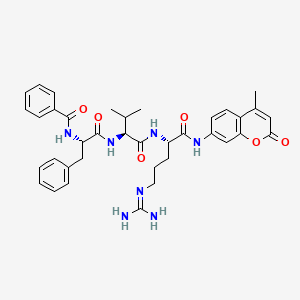

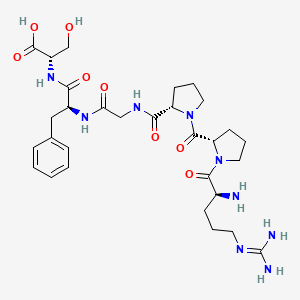

Bradykinin (1-6) is a useful research compound. Its molecular formula is C30H45N9O8 and its molecular weight is 659.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bradykinin (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

COVID-19 和炎症性疾病

缓激肽在炎症反应中起着至关重要的作用,这在 COVID-19 的背景下尤为突出。它参与血管通透性的调节和炎症的介导,这些是 COVID-19 及其相关并发症进展的关键因素。 缓激肽信号传导导致的细胞因子,如 IL-6、IL-1β、IL-8 和 IL-2 上调会导致纤维化和心血管问题,这些在严重 COVID-19 病例中很常见 .

血管通透性和血流

作为一种有效的血管活性肽,缓激肽 (1-6) 诱导外周循环中的血管扩张,从而降低动脉张力并增加血流量。 此功能在各种生理和病理状况中必不可少,例如控制血压,并通过促进血浆外渗促进炎症反应 .

炎症反应途径

缓激肽是与炎症反应途径相关的激肽释放酶-激肽系统 (KKS) 中的关键介质。它介导血管通透性中的多种功能,包括血栓形成和血液凝固。 在炎症条件下,缓激肽促进细胞从血液移动到组织,并激活各种细胞,如肥大细胞和巨噬细胞,这些细胞对于免疫反应至关重要 .

分子影像

缓激肽受体 B1 和 B2 是有希望的分子影像剂靶标。这些试剂可用于可视化和量化各种疾病中的受体表达,包括炎症、慢性疼痛、血管病变、神经病变、肥胖、糖尿病和癌症。 缓激肽受体的分子影像可以指导治疗干预,并有助于个性化医疗方法 .

疼痛管理

缓激肽 B1 和 B2 受体参与伤害感受器的激活,可以作为疼痛管理的目标。缓激肽诱导的信号传导会导致促炎状态,这通常与疼痛相关。 因此,调节缓激肽受体的活性可能是开发新止痛药的策略 .

治疗靶向

鉴于它参与各种信号通路和疾病状态,缓激肽及其受体具有巨大的治疗价值。 可以制定策略来激动或拮抗这些受体,用于治疗缓激肽信号传导受到干扰的疾病,例如某些心血管疾病、炎症性疾病和某些类型的癌症 .

作用机制

Target of Action

Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .

Mode of Action

Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .

Biochemical Pathways

The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .

Pharmacokinetics

It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .

Result of Action

The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .

Action Environment

The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJRNQYAYGIHLF-VUBDRERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。